N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group, a triazolopyridazine ring, and a phenoxyphenyl moiety, making it a subject of study in medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. . The final step involves coupling the triazolopyridazine intermediate with the phenoxyphenyl acetamide moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the triazolopyridazine ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenoxyphenyl or triazolopyridazine rings.
Scientific Research Applications
N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and triazolopyridazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenoxyphenyl)-2-{[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide: shares similarities with other trifluoromethylated triazolopyridazine derivatives, which also exhibit interesting chemical and biological properties.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
What sets This compound apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C20H14F3N5O2S |
---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-(4-phenoxyphenyl)-2-[[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)19-26-25-16-10-11-18(27-28(16)19)31-12-17(29)24-13-6-8-15(9-7-13)30-14-4-2-1-3-5-14/h1-11H,12H2,(H,24,29) |
InChI Key |
ODMRHJCUBGRTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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